1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxybenzyl group and a tosyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxybenzylamine with a suitable quinoxaline derivative in the presence of a tosylating agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures .
Scientific Research Applications
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation in cancer cells .
Comparison with Similar Compounds
1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be compared with other imidazoquinoxaline derivatives:
1-(2-chlorobenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, which may result in different chemical and biological properties.
1-(2-methylbenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and biological activity.
1-(2-nitrobenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline:
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-11-13-19(14-12-17)32(29,30)28-16-27(15-18-7-3-6-10-22(18)31-2)23-24(28)26-21-9-5-4-8-20(21)25-23/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBMLHPAHMYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.